molecular formula C8H8BrN B1279588 7-Bromoindoline CAS No. 62813-85-8

7-Bromoindoline

Cat. No. B1279588
CAS RN: 62813-85-8
M. Wt: 198.06 g/mol
InChI Key: SCMZOGDYYXXXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoindoline is a brominated indoline derivative, a class of compounds that are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and materials science. Indolines are heterocyclic structures containing a benzene ring fused to a five-membered nitrogen-containing ring. The bromine atom in 7-bromoindoline is positioned at the seventh carbon of the indoline ring system, which can serve as a key intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds, including 7-bromoindoline derivatives, often involves the use of bromoethylsulfonium salts, which can react with amino alcohols to form six- and seven-membered rings . Additionally, the synthesis of related compounds such as 7-bromo-1,4-benzodiazepin-2-one starts from bromazepam and involves acylation and cyclization steps . The synthesis of 7-substituted derivatives of isoquinoline, which shares structural similarities with indoline, can be achieved through selective bromination . Moreover, a one-pot synthesis approach has been described for N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, which may offer insights into the synthesis of related indoline compounds .

Molecular Structure Analysis

The molecular structure of brominated heterocycles like 7-bromoindoline is characterized by the presence of intermolecular and intramolecular interactions, such as hydrogen bonding, which can influence their solid-state packing . The position of the bromine atom can significantly affect the reactivity and the potential for further functionalization of the molecule.

Chemical Reactions Analysis

Brominated indolines can undergo various chemical reactions, including coupling reactions and substitutions. For instance, 7-bromo-5,8-dimethylisoquinoline can react with ammonia to form amino derivatives and can also participate in palladium-catalyzed coupling reactions . The presence of a bromine atom on the indoline ring can facilitate nucleophilic substitution reactions, which are useful for the introduction of different substituents onto the heterocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromoindoline derivatives are influenced by the bromine substituent, which can increase the density and molecular weight of the compound. The bromine atom can also affect the solubility, boiling point, and melting point of the compound. The photoreactivity of brominated indolines, such as 7-nitroindoline derivatives, has been studied for their potential use as photocleavable protecting groups, indicating that the bromine substituent can confer useful photochemical properties .

Scientific Research Applications

1. Polymerization Initiator

7-Bromoindoline has been utilized as an initiator in the anionic polymerization of ethylene oxide. This process involves the conversion of N-Benzyl 5-, 6-, and 7-bromoindolines into organosodium derivatives. The resultant indoline derivatives attached to polyethylene oxide are then dehydrogenated to indole derivatives, which can be further converted into tryptamine and indole acetic acid derivatives (Weiner & Zilkha, 1977).

2. Medicinal Chemistry

In medicinal chemistry, bromination, including the use of 7-Bromoindoline, is a strategy to enhance biological activity. Studies on the structure–activity relationships of novel acetylcholinesterase inhibitors have shown the significance of bromine atoms in enhancing inhibitory activity. These findings are crucial for developing new therapeutic agents (Xu et al., 2012).

3. Chemical Synthesis

7-Bromoindoline serves as a key component in various chemical syntheses. For instance, it has been used in regioselective bromination of indolines, which are then converted to methoxyindolines and indoles. This demonstrates its versatility in organic synthesis (Miyake & Kikugawa, 1983).

4. Photochemical Studies

The compound has also found application in photochemical studies. 7-Bromoindoline derivatives, such as 8-Bromo-7-hydroxyquinoline, have been used as photoremovable protecting groups, particularly in two-photon excitation (2PE) methods. This application is significant for studying cell physiology and regulating biological effectors with light, especially in 2PE (Zhu et al., 2006).

5. Anticancer Research

In the realm of anticancer research, bromo-substituted indirubin derivatives, including those derived from 7-Bromoindoline, have shown promising anticancer and antimetastatic properties. These derivatives have been found effective in preventing the proliferation of cancer cells and inducing apoptosis via different mechanisms, making them potential candidates for targeted cancer therapeutics (Nicolaou et al., 2012).

Safety And Hazards

The safety data sheet for 5-Bromoindoline, a compound similar to 7-Bromoindoline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

7-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMZOGDYYXXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470253
Record name 7-Bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoindoline

CAS RN

62813-85-8
Record name 7-Bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similarly, the route shown in Scheme 2 below exemplifies synthesis of certain 7-aryl(heteroaryl)-indoline(indole)-1-sulfonamide compounds of the present invention. To synthesize indole-1-sulfonamide compound (9), 1-bromo-2-nitrobenzene (6) is reduced to afford 7-bromo-1H-indole (7), which reacts with 4-methoxyphenylsulfonyl chloride to provide 7-bromo-1-(4-methoxyphenylsulfonyl)-1H-indole (8). The sulfonamide (8), is then treated with an aryl or heteroaryl boronic acid, Pd(PPh3)4, and K2CO3 in toluene/EtOH to afford final compound (9). To synthesize indoline-1-sulfonamide compound (12), 7-bromo-1H-indole (7) is further reduced (with NaCNBH3 and CH3COOH, at room temperature) to afford 7-bromoindoline (10), which reacts with a substituted phenylsulfonyl chloride to provide bromo-indoline-sulfonamide (11). The bromo-indoline-sulfonamide (11) is then treated with an aryl or heteroaryl boronic acid, Pd(PPh3)4, and K2CO3 in toluene/EtOH to afford final compound (12), which can be further modified to obtain compound (13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoindoline
Reactant of Route 2
7-Bromoindoline
Reactant of Route 3
Reactant of Route 3
7-Bromoindoline
Reactant of Route 4
Reactant of Route 4
7-Bromoindoline
Reactant of Route 5
7-Bromoindoline
Reactant of Route 6
7-Bromoindoline

Citations

For This Compound
40
Citations
WG Gall, BD Astill, V Boekelheide - The Journal of Organic …, 1955 - ACS Publications
… N-Acetyl-S-amino-7-bromoindoline. A solution of 22.0 g. of N-acetyl-5-nitro-7-bromoindoline … of N-acetyl-5-amino-7bromoindoline in 60 ml. of 6 N hydrochloric acid was cooled to —5 …
Number of citations: 49 pubs.acs.org
MMT Moreno, RH de Almeida Santos… - Cienc. Cult.(Sao Paulo) …, 1988 - osti.gov
Crystalline and molecular structure of N-acethyl-5-nitro-7-bromoindoline (Conference) | ETDEWEB … Crystalline and molecular structure of N-acethyl-5-nitro-7-bromoindoline …
Number of citations: 2 www.osti.gov
AI Meyers, RH Hutchings - Tetrahedron letters, 1993 - Elsevier
Coupling of the Grignard derived from N-Benzyl-7-bromoindoline with an aryl oxazoline leads to the title compound in good yield (Scheme 3). This methodology provides a versatile …
Number of citations: 36 www.sciencedirect.com
RH Hutchings - 1996 - elibrary.ru
… Thus, an unsymmetrical biaryl coupling between the Grignard derived from N-benzyl-7-bromoindoline and the appropriately substituted o-(methoxy)aryloxazoline leads to an …
Number of citations: 0 elibrary.ru
RH Hutchings, AI Meyers - The Journal of Organic Chemistry, 1996 - ACS Publications
… An unsymmetrical biaryl coupling between the Grignard of N-benzyl-7-bromoindoline 25 and the appropriately substituted (o-methoxyaryl)oxazoline 15 leads to an intermediate biaryl …
Number of citations: 72 pubs.acs.org
Y Wang, Q Yuan, K Lu, N Guo… - … Symposium on Information …, 2012 - ieeexplore.ieee.org
… out and dried over air to provide the purified 7-bromoindoline-2,3-dione (5.24 g, 80% yield). … After 30 min of addition 7-bromoindoline-2,3-dione (3 g, 13.3 mmol) in dry THF (20 mL ) was …
Number of citations: 0 ieeexplore.ieee.org
BZ Weiner, A Zilkha - Journal of Macromolecular Science …, 1977 - Taylor & Francis
… N- Benzyl- 7-bromoindoline N-Benzyl-7-bromoindoline was prepared in 81% yield, as described for the 6-bromo isomer; bp 171"C/0.6 Torr. ANAL. Calcd for C15 H,,NBr: C, 62.51%; H, …
Number of citations: 5 www.tandfonline.com
HS Yoo, YS Yang, SL Kim, SH Son… - Chemistry–An Asian …, 2021 - Wiley Online Library
… In addition, the dehydrogenation of 7-chloro and 7-bromoindoline (1 p and 1 t) was less productive than that of 7-fluoroindoline 1 n. These results indicated that steric factors near the …
Number of citations: 8 onlinelibrary.wiley.com
Z Chen, X Wang - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… As shown in Scheme 4A, a tetracyclic compound 3aq was prepared in good yield (75%) from 7-bromoindoline. Phenanthridinone alkaloids anhydrolycorinone N-isopentylcrinasiadine (…
Number of citations: 25 pubs.rsc.org
C Chuang, S Collibee, L Ashcraft, W Wang… - Journal of Medicinal …, 2021 - ACS Publications
Hypercontractility of the cardiac sarcomere may be essential for the underlying pathological hypertrophy and fibrosis in genetic hypertrophic cardiomyopathies. Aficamten (CK-274) is a …
Number of citations: 73 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.